5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid
Overview
Description
Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazolines were synthesized according to the published procedures in the literature. In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .Molecular Structure Analysis
The structures of pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .Scientific Research Applications
Synthesis and Derivative Formation
Research into derivatives of oxazole and pyrazole compounds, including 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid, has been conducted to explore their potential applications in various fields, notably in medicinal chemistry and materials science. Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, exploring further transformations for the introduction of highly basic aliphatic amines (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010). This research indicates the compound's utility in synthesizing complex molecules with potential biological activity.
Martins et al. (2002) reported the synthesis of 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, demonstrating the versatility of related structures in chemical synthesis (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002). Their work contributes to the broader understanding of how such compounds can be utilized in creating new chemical entities.
Anticancer and Antimicrobial Applications
Katariya et al. (2021) conducted a study on 1,3-oxazole clubbed pyridyl-pyrazolines, which include structures analogous to this compound, highlighting their potential as anticancer and antimicrobial agents. The synthesized compounds showed significant activity against various cancer cell lines and pathogenic bacteria, suggesting the compound's potential utility in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Coordination Chemistry for Material Science
Radi et al. (2015) synthesized and characterized novel pyrazole-dicarboxylate acid derivatives, closely related to the compound of interest, for their coordination and chelation properties with metals such as CuII and CoII. The study revealed insights into the structural and functional potential of these compounds in designing new materials with specific chemical and physical properties (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Mechanism of Action
Target of Action
Pyrazole derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase (ache) .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some pyrazole derivatives have been shown to inhibit AchE, affecting normal nerve pulses’ transmission .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Result of Action
Pyrazole derivatives have been reported to exhibit diverse pharmacological effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
Properties
IUPAC Name |
5-methyl-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZHJDWLDRGMBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CN(N=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249033-96-2 | |
Record name | 5-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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